molecular formula C7H7NO2 B1270906 1-cyclopropyl-1H-pyrrole-2,5-dione CAS No. 28001-33-4

1-cyclopropyl-1H-pyrrole-2,5-dione

Cat. No. B1270906
CAS RN: 28001-33-4
M. Wt: 137.14 g/mol
InChI Key: BJALBKKIIRSGQN-UHFFFAOYSA-N
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Description

1-Cyclopropyl-1H-pyrrole-2,5-dione is a chemical compound that is part of the pyrrole dione family. Pyrrole diones are known for their diverse applications in pharmaceuticals, materials science, and as intermediates in organic synthesis. The compound features a cyclopropyl group attached to the nitrogen atom of the pyrrole ring, which can influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of functionalized pyrroles, including those with a cyclopropyl group, has been explored through various methods. One approach involves a Pd(II)-catalyzed tandem heterocyclization of 1-(1-alkynyl)cyclopropyl oxime derivatives, which proceeds via an intramolecular nucleophilic attack followed by a ring-opening process and then intermolecular nucleophilic attack as well as protonation to afford the desired products in moderate to excellent yields . Another method reported is the InBr3-mediated one-pot synthesis of polyhydroxyalkyl-substituted pyrroles from 1,2-cyclopropa-3-pyranones with primary amines, which is appealing due to its simplicity and broad substrate scope .

Molecular Structure Analysis

The molecular structure of 1-cyclopropyl-1H-pyrrole-2,5-dione is characterized by the presence of a five-membered pyrrole ring fused with a cyclopropyl group. This structure can participate in various chemical reactions due to the presence of reactive sites such as the carbonyl groups on the pyrrole ring and the strained cyclopropyl ring. The synthesis of deeply colored polymers containing pyrrolo[3,2-b]pyrrole-2,5-dione units in the main chain indicates the potential of such structures to be incorporated into larger molecular frameworks .

Chemical Reactions Analysis

Pyrrole diones, including those with cyclopropyl groups, can undergo a variety of chemical reactions. For instance, they can participate in formal [3+3] cyclocondensation reactions with cyclic enamines to form substituted pyrazolo[3,4-b]pyridines and isoxazolo[5,4-b]pyridines . Additionally, a novel photochemical rearrangement of N-cyclopropylimines to 1-pyrrolines has been reported, showcasing the reactivity of the cyclopropyl group when exposed to light . Cycloaddition reactions of N-aryl(methyl)pyrrol-2,3-diones to diazomethane and olefins have also been explored, leading to the formation of pyrrolo[2,3-d]pyrazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-cyclopropyl-1H-pyrrole-2,5-dione are influenced by its molecular structure. The presence of the cyclopropyl group can impart strain to the molecule, potentially affecting its stability and reactivity. The polymers derived from pyrrolo[3,2-b]pyrrole-2,5-dione units exhibit deep colors and solubility in common organic solvents, suggesting that the core pyrrole dione structure imparts significant electronic properties to the polymers . The regioselectivity observed in the condensation reactions of unsymmetrical diones also indicates that the substituents on the pyrrole ring can influence the outcome of chemical reactions .

Scientific Research Applications

Applications in Corrosion Inhibition

1-cyclopropyl-1H-pyrrole-2,5-dione derivatives have been identified as efficient organic inhibitors for carbon steel corrosion in acidic media. Research demonstrates that these derivatives are effective in mitigating corrosion through a chemisorption process, where their inhibitive action increases with concentration. These findings are crucial for industries relying on carbon steel structures, offering a potential method to enhance longevity and reduce maintenance costs (Zarrouk et al., 2015).

Role in Organic Synthesis

1-cyclopropyl-1H-pyrrole-2,5-dione is used in the synthesis of complex organic compounds. For instance, it serves as a precursor in the formation of 5-aryl- and 4-aryl/hetaryl/cyclopropyl/alkynyl-5-aryl-1H-pyrrole-2,3-diones, which further facilitate the synthesis of substituted 1H-pyrrolo[2,3-b]quinoxalines. This showcases its versatility in organic chemistry, contributing to the creation of various molecular structures for potential applications in pharmaceuticals and materials science (Galenko et al., 2022).

Involvement in Polymer Science

1-cyclopropyl-1H-pyrrole-2,5-dione derivatives play a role in the synthesis and transformation of polymers. They are used in the radical homopolymerization of maleimides, influencing the kinetics and mechanisms of polymer formation. This is significant in developing new materials with tailored properties for applications like coatings, adhesives, and high-performance composites (Hill et al., 2001).

Contribution to Material Science

The compound is integral in developing highly luminescent polymers. Derivatives of 1-cyclopropyl-1H-pyrrole-2,5-dione, when used in polymers, exhibit strong fluorescence and high quantum yield. This opens avenues in optoelectronics and sensor technology, where the demand for materials with specific light-emitting properties is high (Zhang & Tieke, 2008).

Future Directions

Research has shown that small molecules with 1H-pyrrole-2,5-dione as a core structure have great potential to improve the efficacy of MSC-based cell therapy for vascular diseases, such as atherosclerosis and restenosis . This suggests that 1-cyclopropyl-1H-pyrrole-2,5-dione could have potential applications in the field of regenerative medicine.

properties

IUPAC Name

1-cyclopropylpyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c9-6-3-4-7(10)8(6)5-1-2-5/h3-5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJALBKKIIRSGQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00363965
Record name 1-cyclopropyl-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-cyclopropyl-1H-pyrrole-2,5-dione

CAS RN

28001-33-4
Record name 1-cyclopropyl-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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